molecular formula C13H11BN2O5 B15220285 5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid

5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid

Cat. No.: B15220285
M. Wt: 286.05 g/mol
InChI Key: OURDAJSCBLUNJY-UHFFFAOYSA-N
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Description

5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid is an organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzo[c][1,2]oxaborol moiety linked to a pyrazine-2-carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid typically involves the reaction of benzo[c][1,2]oxaborol derivatives with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid apart is its unique combination of the benzo[c][1,2]oxaborol and pyrazine-2-carboxylic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11BN2O5

Molecular Weight

286.05 g/mol

IUPAC Name

5-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)oxy]pyrazine-2-carboxylic acid

InChI

InChI=1S/C13H11BN2O5/c1-7-10(3-2-8-6-20-14(19)12(7)8)21-11-5-15-9(4-16-11)13(17)18/h2-5,19H,6H2,1H3,(H,17,18)

InChI Key

OURDAJSCBLUNJY-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2C)OC3=NC=C(N=C3)C(=O)O)O

Origin of Product

United States

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